molecular formula C19H24N2O4S B12630105 4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid CAS No. 920269-62-1

4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid

Cat. No.: B12630105
CAS No.: 920269-62-1
M. Wt: 376.5 g/mol
InChI Key: BUVAUYANRKGVEO-UHFFFAOYSA-N
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Description

4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a hexylamino group

Preparation Methods

The synthesis of 4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid typically involves multiple steps. One common method involves the reaction of 11-bromoundecanoic acid hexylamide with ethyl 4-hydroxybenzoate through a Williamson etherification synthesis . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the etherification process. The structural characterization of the synthesized compound can be performed using techniques such as UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and HRMS .

Chemical Reactions Analysis

4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylamino group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid involves its interaction with specific molecular targets. The hexylamino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

920269-62-1

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

4-[4-[2-(hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl]benzoic acid

InChI

InChI=1S/C19H24N2O4S/c1-3-4-5-6-11-20-16(22)12-25-17-13(2)26-18(21-17)14-7-9-15(10-8-14)19(23)24/h7-10H,3-6,11-12H2,1-2H3,(H,20,22)(H,23,24)

InChI Key

BUVAUYANRKGVEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)COC1=C(SC(=N1)C2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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